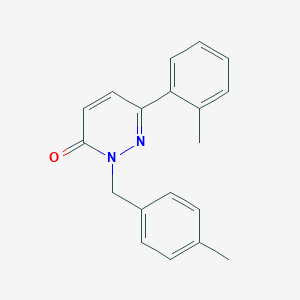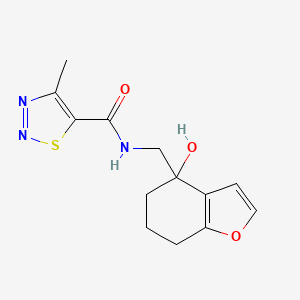![molecular formula C23H20N4O3 B2764518 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921823-52-1](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a heterocyclic compound Its structure incorporates a pyrido[3,2-d]pyrimidine core, with functional groups that offer potential reactivity and versatility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Substrate Preparation: : The synthesis begins with appropriate starting materials, such as substituted pyrimidine derivatives.
Formation of the Pyrido[3,2-d]pyrimidine Core: : This step often involves cyclization reactions under acidic or basic conditions, using catalysts to facilitate ring formation.
Phenethyl Group Introduction: : The phenethyl group is typically introduced via substitution reactions using reagents like phenethyl halides.
Final Acylation: : The N-phenylacetamide moiety is added through an acylation reaction, often using an appropriate acyl chloride and a base like triethylamine.
Industrial Production Methods
For large-scale production, automated synthetic setups are employed. Reaction conditions are optimized for yield and purity, and continuous flow reactors are sometimes used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, forming oxidized products that might have different properties.
Reduction: : Reduction reactions may target specific functional groups, potentially modifying the activity or stability of the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromic acid.
Reduction: : Agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Reagents such as halogenated phenyl derivatives or other electrophiles and nucleophiles.
Major Products
Products of these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with potential alterations in chemical behavior and properties.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is utilized in a range of scientific domains:
Chemistry: : As a precursor for more complex molecules or as a reactant in organic synthesis.
Biology: : Investigated for its bioactivity, which may include enzyme inhibition or interaction with biological macromolecules.
Medicine: : Explored for potential therapeutic effects, possibly related to its structural similarity to biologically active compounds.
Industry: : Used in the synthesis of advanced materials or specialty chemicals.
Wirkmechanismus
This compound exerts its effects through several mechanisms:
Molecular Targets: : It may bind to specific proteins or nucleic acids, affecting their function.
Pathways Involved: : Involvement in cellular pathways, such as signal transduction or metabolic routes, altering cellular responses or activities.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is distinct from other similar compounds due to its unique substituents and the specific structure of its pyrido[3,2-d]pyrimidine core. Similar compounds might include:
2-Phenyl-3,4-dihydropyrido[3,2-d]pyrimidines: : Differ in the nature or position of substituents.
Phenylacetamides: : Varying in the substituents on the aromatic ring or the amide linkage.
Other Dihydropyrimidines: : With different core modifications or additional functional groups.
Eigenschaften
CAS-Nummer |
921823-52-1 |
|---|---|
Molekularformel |
C23H20N4O3 |
Molekulargewicht |
400.438 |
IUPAC-Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28) |
InChI-Schlüssel |
PWDBYKKHJGTOHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)


![2-amino-1-(2H-1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)



![4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2764452.png)
![2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2764455.png)
![4-(6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2764457.png)

